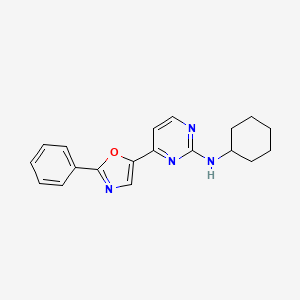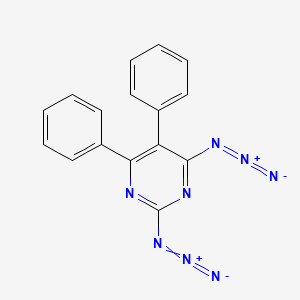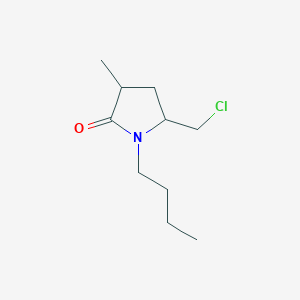
(3-Bromopropyl)(ethyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromopropyl)(ethyl)propanedinitrile is an organic compound with the molecular formula C7H10BrN2 It is a nitrile derivative, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an ethyl group and two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromopropyl)(ethyl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of 3-bromopropylamine with malononitrile in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of malononitrile, allowing it to react with the bromopropylamine to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromopropyl)(ethyl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of primary amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Bromopropyl)(ethyl)propanedinitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (3-Bromopropyl)(ethyl)propanedinitrile depends on the specific application and the target molecule it interacts with. In general, the compound can act as an alkylating agent, where the bromine atom is replaced by a nucleophile, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is crucial in the synthesis of various organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloropropyl)(ethyl)propanedinitrile: Similar structure but with a chlorine atom instead of bromine.
(3-Iodopropyl)(ethyl)propanedinitrile: Similar structure but with an iodine atom instead of bromine.
(3-Bromopropyl)(methyl)propanedinitrile: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(3-Bromopropyl)(ethyl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity patterns. The bromine atom makes it a good candidate for nucleophilic substitution reactions, while the nitrile groups provide sites for further functionalization through reduction or oxidation.
Eigenschaften
CAS-Nummer |
649759-67-1 |
|---|---|
Molekularformel |
C8H11BrN2 |
Molekulargewicht |
215.09 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-2-ethylpropanedinitrile |
InChI |
InChI=1S/C8H11BrN2/c1-2-8(6-10,7-11)4-3-5-9/h2-5H2,1H3 |
InChI-Schlüssel |
TXZLVOBBTOAYEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCBr)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [1-cyano-2-(morpholin-4-yl)ethyl]phosphonate](/img/structure/B12609236.png)

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B12609250.png)

![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)


![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)



propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
